Actinocin Exhibits 2-Fold Higher Affinity for HsMetAP2 Compared to Actinomycin D and X2
Actinocin demonstrates approximately 2-fold greater affinity for human methionine aminopeptidase 2 (HsMetAP2) relative to actinomycin D and actinomycin X2. Against HsMetAP2, actinocin exhibits a Ki of 2.04 ± 0.23 μM and IC₅₀ of 2.34 ± 0.62 μM, whereas actinomycin D shows Ki of 6.04 ± 0.51 μM and IC₅₀ of 7.25 ± 1.2 μM, and actinomycin X2 shows Ki of 12.2 ± 1.4 μM and IC₅₀ of 8.33 ± 0.75 μM [1]. Notably, against HsAPN, all three compounds exhibit comparable potency (actinocin IC₅₀ = 7.25 ± 1.2 μM; actinomycin D IC₅₀ = 7.37 ± 0.56 μM; actinomycin X2 IC₅₀ = 8.33 ± 0.75 μM), indicating that actinocin's differential advantage is target-specific rather than general [1].
| Evidence Dimension | Enzyme inhibition potency (Ki and IC₅₀) against human methionine aminopeptidase 2 (HsMetAP2) |
|---|---|
| Target Compound Data | Actinocin: Ki = 2.04 ± 0.23 μM, IC₅₀ = 2.34 ± 0.62 μM |
| Comparator Or Baseline | Actinomycin D: Ki = 6.04 ± 0.51 μM, IC₅₀ = 7.25 ± 1.2 μM; Actinomycin X2: Ki = 12.2 ± 1.4 μM, IC₅₀ = 8.33 ± 0.75 μM; Questiomycin A: Ki = 30.4 ± 3.2 μM, IC₅₀ = 34.9 ± 3.2 μM |
| Quantified Difference | Actinocin Ki for HsMetAP2 is 2.96-fold lower than actinomycin D (2.04 vs. 6.04 μM); IC₅₀ is 3.1-fold lower (2.34 vs. 7.25 μM) |
| Conditions | TRIS buffer; continuous fluorescence monitoring of fluorophore release; each experiment repeated at least three times |
Why This Matters
For researchers investigating HsMetAP2 as an anticancer target or screening for selective aminopeptidase inhibitors, actinocin provides superior target engagement potency compared to the parent antibiotic actinomycin D, enabling lower working concentrations and reduced off-target effects in biochemical assays.
- [1] Sharma, K., et al. Neutral metalloaminopeptidases APN and MetAP2 as newly discovered anticancer molecular targets of actinomycin D and its simple analogs. Oncotarget. 2018;9(50):29365-29378. DOI: 10.18632/oncotarget.25532. Table 1: Inhibitory activities toward HsAPN and HsMetAP. View Source
